molecular formula C15H25NO2 B4682778 5'-hydroxy-2'-methyloctahydro-1'H,2H-spiro[cyclohexane-1,4'-isoquinolin]-2-one

5'-hydroxy-2'-methyloctahydro-1'H,2H-spiro[cyclohexane-1,4'-isoquinolin]-2-one

Cat. No.: B4682778
M. Wt: 251.36 g/mol
InChI Key: FYBWQOYLTXRONY-UHFFFAOYSA-N
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Description

5’-hydroxy-2’-methyloctahydro-1’H,2H-spiro[cyclohexane-1,4’-isoquinolin]-2-one is a complex organic compound characterized by its unique spirocyclic structure This compound features a spiro connection between a cyclohexane ring and an isoquinoline moiety, with additional functional groups such as a hydroxyl group and a methyl group

Properties

IUPAC Name

5-hydroxy-2-methylspiro[1,3,4a,5,6,7,8,8a-octahydroisoquinoline-4,2'-cyclohexane]-1'-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2/c1-16-9-11-5-4-6-12(17)14(11)15(10-16)8-3-2-7-13(15)18/h11-12,14,17H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBWQOYLTXRONY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCCC(C2C3(C1)CCCCC3=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-hydroxy-2’-methyloctahydro-1’H,2H-spiro[cyclohexane-1,4’-isoquinolin]-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Spirocyclization: The cyclohexane ring is introduced through a spirocyclization reaction, where a suitable cyclohexanone derivative reacts with the isoquinoline intermediate under basic conditions.

    Functional Group Introduction: The hydroxyl and methyl groups are introduced through selective functionalization reactions, such as hydroxylation and methylation, using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of 5’-hydroxy-2’-methyloctahydro-1’H,2H-spiro[cyclohexane-1,4’-isoquinolin]-2-one may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5’-hydroxy-2’-methyloctahydro-1’H,2H-spiro[cyclohexane-1,4’-isoquinolin]-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions and reagents used.

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the isoquinoline ring to a tetrahydroisoquinoline.

    Substitution: The hydroxyl and methyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of tetrahydroisoquinoline derivatives.

    Substitution: Formation of various substituted derivatives with different functional groups.

Scientific Research Applications

5’-hydroxy-2’-methyloctahydro-1’H,2H-spiro[cyclohexane-1,4’-isoquinolin]-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of 5’-hydroxy-2’-methyloctahydro-1’H,2H-spiro[cyclohexane-1,4’-isoquinolin]-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methyl groups, along with the spirocyclic structure, play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate various biological pathways, such as enzyme inhibition, receptor binding, and signal transduction, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    5’-hydroxy-2’-methyloctahydro-1’H,2H-spiro[cyclohexane-1,4’-isoquinolin]-2-one: Unique due to its specific spirocyclic structure and functional groups.

    Spiro[cyclohexane-1,4’-isoquinolin]-2-one: Lacks the hydroxyl and methyl groups, resulting in different chemical properties and reactivity.

    2’-methyloctahydro-1’H,2H-spiro[cyclohexane-1,4’-isoquinolin]-2-one: Lacks the hydroxyl group, affecting its polarity and potential interactions.

    5’-hydroxyoctahydro-1’H,2H-spiro[cyclohexane-1,4’-isoquinolin]-2-one: Lacks the methyl group, influencing its steric and electronic properties.

Uniqueness

The presence of both the hydroxyl and methyl groups in 5’-hydroxy-2’-methyloctahydro-1’H,2H-spiro[cyclohexane-1,4’-isoquinolin]-2-one imparts unique chemical properties, such as increased polarity, enhanced reactivity, and specific binding interactions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-hydroxy-2'-methyloctahydro-1'H,2H-spiro[cyclohexane-1,4'-isoquinolin]-2-one
Reactant of Route 2
5'-hydroxy-2'-methyloctahydro-1'H,2H-spiro[cyclohexane-1,4'-isoquinolin]-2-one

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